

# A Tale of Two Bromides: Diethylammonium vs. Formamidinium in Perovskite Solar Cells

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Diethylammonium bromide*

Cat. No.: *B7801147*

[Get Quote](#)

In the rapidly advancing field of perovskite solar cells (PSCs), the choice of organic cations plays a pivotal role in determining device efficiency, stability, and overall performance. Among the myriad of options, formamidinium bromide (FABr) has established itself as a cornerstone for high-performance perovskites, while **diethylammonium bromide** (DEABr) is emerging as a strategic additive for enhancing crystal quality and device longevity. This guide provides a detailed comparison of these two crucial bromide compounds, supported by experimental data and protocols to aid researchers in their quest for more efficient and stable solar energy conversion.

## Performance and Stability: A Comparative Overview

Formamidinium (FA)-based perovskites, particularly formamidinium lead bromide (FAPbBr<sub>3</sub>), are renowned for their excellent thermal stability and a wide bandgap, making them suitable for applications in tandem solar cells. Research has demonstrated that FAPbBr<sub>3</sub>-based devices can achieve high open-circuit voltages (Voc) and respectable power conversion efficiencies (PCE). For instance, a study reported an impressive Voc of 1.53 V and a PCE of over 8% for FAPbBr<sub>3</sub> solar cells.<sup>[1][2][3]</sup> Furthermore, these cells have shown remarkable stability, retaining over 95% of their initial efficiency after 150 hours of continuous illumination.<sup>[2]</sup>

**Diethylammonium bromide**, on the other hand, is more commonly employed as an additive or a surface treatment for other perovskite compositions, such as the popular methylammonium lead iodide (MAPbI<sub>3</sub>). The incorporation of DEABr has been shown to induce the formation of a 2D/3D hybrid perovskite structure, which effectively passivates defects and enhances moisture

resistance.[4] This strategic use of DEABr can lead to significantly improved device performance and stability. In one study, the post-treatment of MAPbI<sub>3</sub> films with DEABr resulted in an enhanced PCE of 18.30%, a notable increase from the 14.37% of the control device.[4] Another investigation into DEABr as a dopant for MAPbI<sub>3</sub> achieved a high PCE of 19.58%. [5]

The following table summarizes key performance parameters for perovskite solar cells incorporating either FABr or DEABr, based on published experimental data.

| Perovskite Composite                        | Role of Bromide           | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (J <sub>sc</sub> ) | Fill Factor (FF) | Reference |
|---------------------------------------------|---------------------------|-----------------------------------|----------------------------|--------------------------------------------------|------------------|-----------|
| FAPbBr <sub>3</sub>                         | Primary A-site Cation     | > 8%                              | 1.53 V                     | > 6.5 mA/cm <sup>2</sup>                         | > 70%            | [1][2][6] |
| MAPbI <sub>3</sub> + DEABr (post-treatment) | Additive/Surface Modifier | 18.30%                            | Not Reported               | Not Reported                                     | Not Reported     | [4]       |
| MAPbI <sub>3</sub> + DEABr (dopant)         | Additive                  | 19.58%                            | Not Reported               | Not Reported                                     | 79.81%           | [5]       |

## Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of the bromide precursors and the fabrication of perovskite solar cells incorporating them.

### Synthesis of Formamidinium Bromide (FABr)

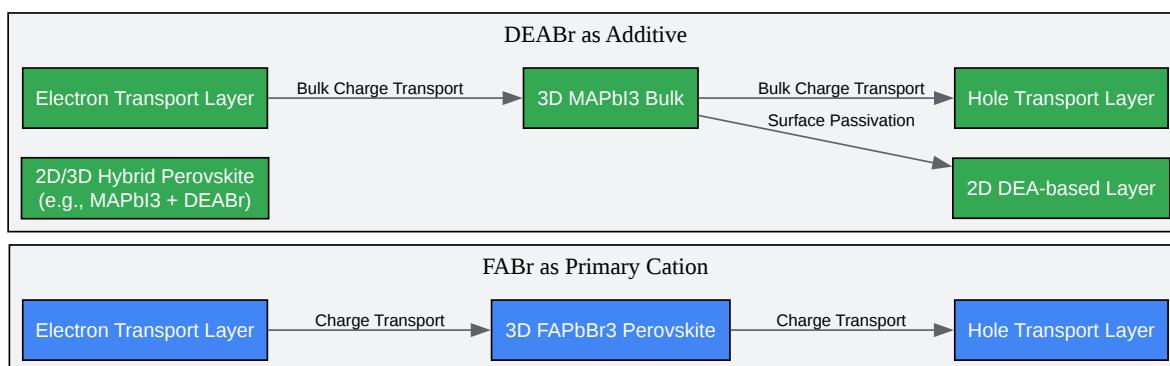
A common method for synthesizing FABr involves the reaction of formamidinium acetate with hydrobromic acid.[7][8]

- Reaction Setup: Dissolve formamidinium acetate powder in a 2x molar excess of 48% w/w hydrobromic acid in a round-bottom flask.[8]
- Stirring: Stir the solution at 50°C for 10 minutes.[8]
- Drying: Remove the solvent using a rotary evaporator to obtain a yellow-white powder.[8]
- Purification: Wash the powder with diethyl ether and recrystallize it twice from ethanol to yield white, needle-like crystals.[8]
- Final Drying: Dry the purified crystals overnight in a vacuum oven before use.[8]

## Fabrication of FAPbBr<sub>3</sub> Perovskite Solar Cells

A typical fabrication process for a planar heterojunction FAPbBr<sub>3</sub> solar cell is as follows:

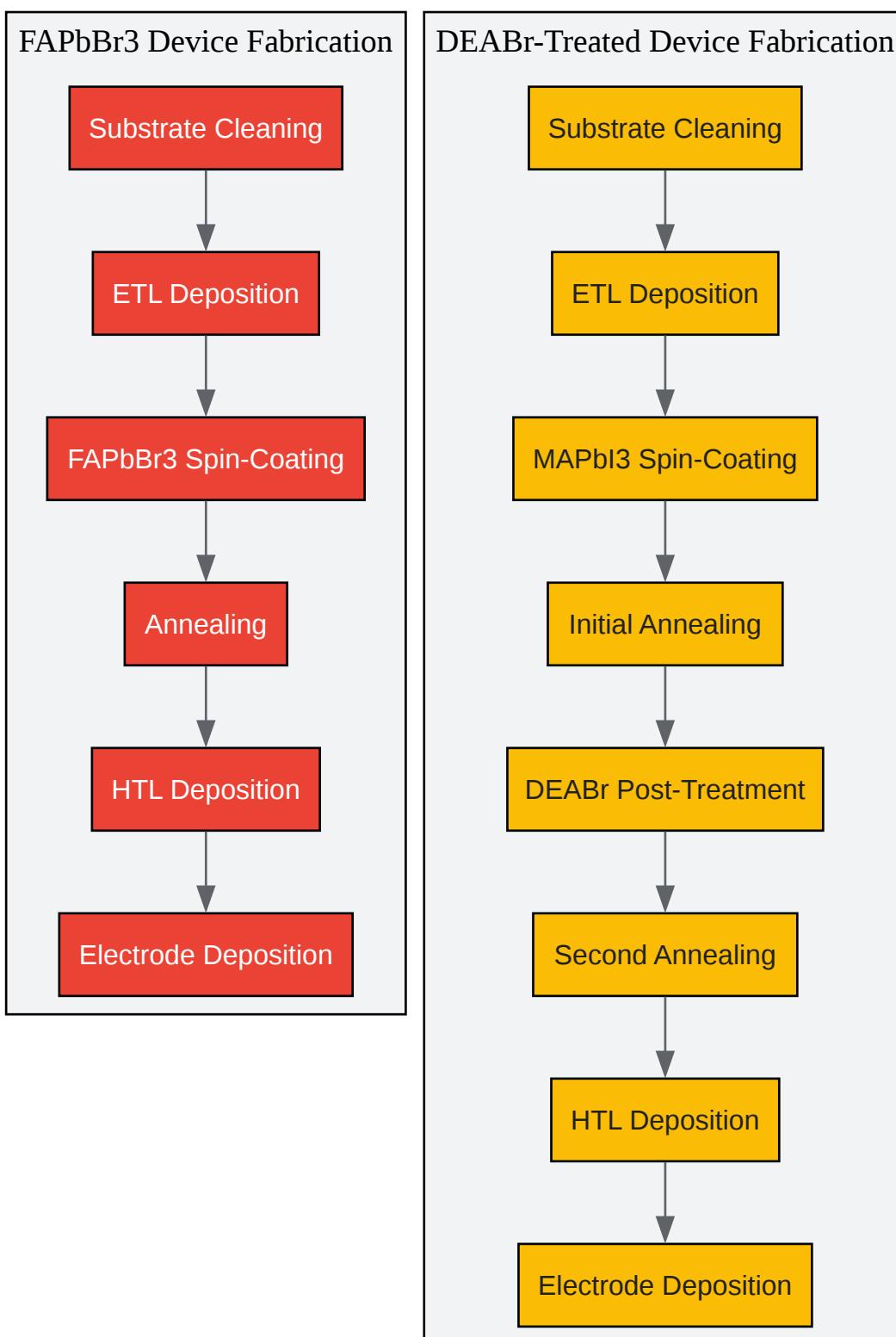
- Substrate Preparation: Clean fluorine-doped tin oxide (FTO) coated glass substrates by sonication in detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment.
- Electron Transport Layer (ETL) Deposition: Deposit a compact layer of TiO<sub>2</sub> on the FTO substrate, followed by a mesoporous TiO<sub>2</sub> layer via spin-coating, and then sinter at high temperature.
- Perovskite Precursor Solution: Prepare a precursor solution by dissolving equimolar amounts of FABr and lead bromide (PbBr<sub>2</sub>) in a solvent like N,N-dimethylformamide (DMF). [8]
- Perovskite Deposition: Spin-coat the FAPbBr<sub>3</sub> precursor solution onto the mesoporous TiO<sub>2</sub> layer in a nitrogen-filled glovebox.
- Annealing: Anneal the substrate at an elevated temperature (e.g., 100°C) to crystallize the perovskite film.[8]
- Hole Transport Layer (HTL) Deposition: Spin-coat a solution of a hole-transporting material, such as Spiro-OMeTAD, on top of the perovskite layer.
- Electrode Deposition: Finally, deposit a gold or silver back contact via thermal evaporation.


# Fabrication of MAPbI<sub>3</sub> Solar Cells with DEABr Post-Treatment

This protocol describes the post-treatment of a pre-formed MAPbI<sub>3</sub> film with a DEABr solution. [4]

- MAPbI<sub>3</sub> Film Formation: Fabricate a standard MAPbI<sub>3</sub> perovskite film on a suitable substrate with an ETL.
- DEABr Solution Preparation: Prepare a solution of DEABr in a solvent like isopropanol.
- Post-Treatment: Spin-coat the DEABr solution onto the MAPbI<sub>3</sub> film.
- Annealing: Anneal the treated film to facilitate the formation of the 2D/3D hybrid structure.
- Device Completion: Proceed with the deposition of the HTL and the back electrode as described in the FAPbBr<sub>3</sub> protocol.

## Mechanistic Insights and Logical Relationships


The distinct roles of DEABr and FABr in perovskite solar cells can be visualized through their impact on the device structure and charge transport pathways.



[Click to download full resolution via product page](#)

Caption: Role of FABr in forming the bulk perovskite vs. DEABr as a surface passivating agent.

The experimental workflow for fabricating these distinct types of perovskite solar cells can also be illustrated.



[Click to download full resolution via product page](#)

Caption: Comparative workflow for fabricating FAPbBr<sub>3</sub> and DEABr-treated perovskite solar cells.

## Conclusion

In conclusion, both **diethylammonium bromide** and formamidinium bromide are valuable components in the perovskite solar cell toolkit, albeit with distinct applications. FABr serves as a robust primary A-site cation, contributing to thermally stable perovskites with high open-circuit voltages. DEABr, in contrast, shines as a strategic additive or post-treatment agent that enhances the quality and stability of existing perovskite films by inducing the formation of passivating 2D layers. The choice between utilizing FABr as a core component or DEABr as a performance-enhancing additive will depend on the specific research goals and the desired final device architecture. Understanding the unique contributions of each bromide is essential for the continued advancement of perovskite solar cell technology towards commercial viability.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. vjs.ac.vn [vjs.ac.vn]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. matec-conferences.org [matec-conferences.org]
- 8. rsc.org [rsc.org]
- To cite this document: BenchChem. [A Tale of Two Bromides: Diethylammonium vs. Formamidinium in Perovskite Solar Cells]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7801147#diethylammonium-bromide-versus-formamidinium-bromide-in-perovskite-solar-cells>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)